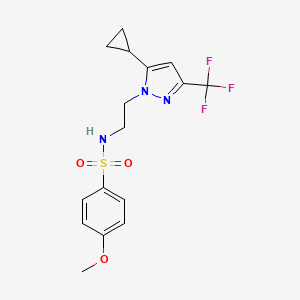

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3N3O3S/c1-25-12-4-6-13(7-5-12)26(23,24)20-8-9-22-14(11-2-3-11)10-15(21-22)16(17,18)19/h4-7,10-11,20H,2-3,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJAUKVGORFAHKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide is a compound of interest due to its potential biological activities. This article summarizes the available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's chemical structure is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C16H20F3N3O2S |

| Molecular Weight | 369.41 g/mol |

| LogP | 3.5862 |

| Polar Surface Area | 37.92 Ų |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

Research indicates that compounds with similar structures often exhibit various biological activities through different mechanisms:

- Inhibition of Enzymatic Activity : Many sulfonamide derivatives have been shown to inhibit specific enzymes, such as carbonic anhydrase and various kinases, which play crucial roles in cellular signaling and metabolic processes.

- Modulation of Signal Transduction Pathways : The pyrazole moiety is known for its ability to interact with signaling pathways, potentially affecting cellular proliferation and survival.

- Antimicrobial Properties : Sulfonamides are traditionally recognized for their antibacterial activity, which may extend to this compound as well.

Anticancer Potential

Recent studies have focused on the anticancer properties of compounds similar to this compound. For instance:

- PLK4 Inhibition : Compounds that inhibit Polo-like kinase 4 (PLK4) have shown promise in treating various cancers. This compound could potentially act as a PLK4 inhibitor, leading to reduced tumor growth in preclinical models .

Case Studies

-

Study on Antitumor Activity :

- A study demonstrated that a related pyrazole compound exhibited significant antitumor activity against breast cancer cell lines, suggesting that modifications to the pyrazole structure can enhance efficacy against specific cancer types.

-

In Vivo Efficacy :

- Animal models treated with sulfonamide derivatives showed a marked reduction in tumor size and improved survival rates compared to control groups, indicating the potential therapeutic effects of this class of compounds.

Comparison with Similar Compounds

Pyrazole Derivatives with Similar Substituents

Key Findings :

- The target compound’s sulfonamide group likely improves aqueous solubility compared to acetamide analogs (e.g., Compound 191 and Enamine’s derivative), which may enhance bioavailability .

- The 4-methoxybenzene substituent in the target compound could promote π-π stacking interactions with aromatic residues in target proteins, unlike halogenated or hydroxylated analogs (e.g., ’s fluorophenyl derivatives) .

Sulfonamide-Containing Pyrazole Derivatives

Key Findings :

Therapeutic Target Variations

- Goxalapladib () : A naphthyridine derivative with trifluoromethyl and methoxy groups, developed for atherosclerosis. Its larger structure (MW 718.80) and acetamide linkage contrast with the target’s compact sulfonamide design, highlighting divergent therapeutic applications .

- and Compounds : Pyrazole derivatives with bromo or chloro substituents (e.g., 1005584-55-3) may exhibit altered electrophilic properties, affecting reactivity and target binding compared to the target’s cyclopropyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.